3-Ethoxy-4-fluoro-5-methylbenzoic acid

Description

Overview of 3-Ethoxy-4-fluoro-5-methylbenzoic Acid as a Synthetically Versatile Platform

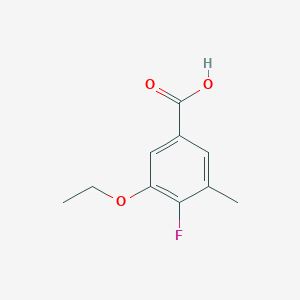

This compound is a synthetically derived organic compound characterized by a benzoic acid core functionalized with three distinct substituents: an ethoxy group, a fluorine atom, and a methyl group. The arrangement of these groups on the aromatic ring (positions 3, 4, and 5 respectively) creates a unique electronic and steric environment, rendering it a valuable intermediate for organic synthesis. Its utility lies in the ability of its functional groups—the carboxylic acid, the ethoxy ether, and the reactive sites on the fluorinated aromatic ring—to participate in a wide array of chemical transformations. This allows for the systematic modification of its structure to generate a library of derivatives with diverse properties.

Structural Features and Chemical Class Significance

The chemical structure of this compound is what defines its significance. As a benzoic acid derivative, it belongs to the class of aromatic carboxylic acids. The key structural features and their implications are:

Carboxylic Acid Group (-COOH): This is the primary functional group, defining the compound as an acid. It serves as a handle for various reactions such as esterification, amidation, and reduction to a benzyl (B1604629) alcohol. The acidity of this group is influenced by the other substituents on the ring.

Fluorine Atom (-F): The presence of a fluorine atom at the 4-position significantly impacts the molecule's electronic properties. Fluorine is the most electronegative element, and its introduction can alter the acidity of the carboxylic acid, influence the regioselectivity of further aromatic substitutions, and enhance metabolic stability in potential drug candidates. nih.gov Fluorine-substituted benzoic acids are recognized as important precursors in the synthesis of various pharmaceutical and agrochemical products. nih.gov

Ethoxy Group (-OC2H5): This ether linkage at the 3-position is an electron-donating group, which can modulate the reactivity of the aromatic ring. It also introduces lipophilicity, a key parameter in the design of bioactive molecules.

The combination of these features on a single benzene (B151609) ring makes this compound a trifunctionalized building block, offering multiple points for chemical modification.

Role as a Building Block in Advanced Organic Synthesis

The primary role of this compound in research is as a sophisticated building block for the synthesis of more complex molecules. Its utility stems from the ability to selectively react one functional group while leaving the others intact, a cornerstone of modern synthetic strategy. For instance, the carboxylic acid can be converted into an amide by coupling with an amine, a fundamental reaction in the synthesis of many pharmaceuticals. Subsequently, the fluorine atom can participate in nucleophilic aromatic substitution reactions, or the aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the new group.

While specific, detailed synthetic applications of this compound are not widely published, the reactivity of similarly substituted benzoic acids is well-documented. For example, fluorinated benzoic acids are key intermediates in the preparation of quinolone carboxylic acids, a class of antimicrobial agents. whiterose.ac.uk The general synthetic utility of substituted benzoic acids is highlighted by their use in on-surface C-C coupling reactions and as precursors for a variety of heterocyclic systems. utrgv.edu

Current Landscape of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are ubiquitous in chemical sciences, with applications ranging from food preservatives to the synthesis of high-performance polymers and life-saving drugs. google.com In medicinal chemistry, the benzoic acid scaffold is a common feature in a multitude of approved drugs. The ability to modify the substitution pattern on the benzoic acid ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity. nih.gov Therefore, fluorinated benzoic acid derivatives are of particular interest to medicinal chemists. Furthermore, the exploration of multi-target drugs has led to the design of complex benzoic acid derivatives that can interact with multiple biological targets simultaneously.

Research Significance and Future Directions for Derivatives of this compound

The research significance of this compound lies in its potential as a precursor to novel chemical entities with tailored properties. Future research involving this compound and its derivatives is likely to focus on several key areas:

Medicinal Chemistry: The synthesis of new series of compounds for screening against various biological targets. The unique combination of substituents could lead to the discovery of new leads for drug development.

Agrochemicals: The development of new herbicides, fungicides, or insecticides, where the specific substitution pattern could confer enhanced activity or improved environmental profiles.

Materials Science: The incorporation of this building block into polymers or other materials to impart specific properties, such as thermal stability or altered electronic characteristics.

Given the synthetic accessibility of related compounds, it is anticipated that future research will see the utilization of this compound in the synthesis of a diverse range of complex molecules, further expanding the chemical space available to scientists.

Data Tables

Below are interactive data tables summarizing the key properties of this compound and a comparison with a structurally related compound, 3-Fluoro-4-methylbenzoic acid, for which more data is publicly available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11FO3 |

| Molecular Weight | 198.19 g/mol |

| CAS Number | 1393441-69-3 |

| Appearance | Likely a solid at room temperature |

| Purity | Typically available at ≥98% |

Table 2: Comparative Spectroscopic Data of Related Benzoic Acids

| Spectroscopic Data | 3-Fluoro-4-methylbenzoic acid | Expected Features for this compound |

| ¹H NMR | Signals for aromatic protons, a methyl group singlet, and a carboxylic acid proton singlet. | Signals for two aromatic protons, an ethoxy group (quartet and triplet), a methyl group singlet, and a carboxylic acid proton singlet. |

| ¹³C NMR | Resonances for aromatic carbons (including a C-F coupled signal), a methyl carbon, and a carbonyl carbon. | Resonances for aromatic carbons (including C-F and C-O coupled signals), ethoxy carbons, a methyl carbon, and a carbonyl carbon. |

| IR Spectroscopy | Characteristic C=O stretch of the carboxylic acid, O-H stretch, and C-F stretch. | Characteristic C=O stretch of the carboxylic acid, O-H stretch, C-O stretches of the ether, and a C-F stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak at m/z 198.19, with fragmentation patterns corresponding to the loss of ethoxy, carboxyl, and other fragments. |

Note: The spectroscopic data for this compound is predicted based on the known spectra of structurally similar compounds, as specific experimental data is not widely available in the public domain.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-8-5-7(10(12)13)4-6(2)9(8)11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNFSHGBKIHYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Ethoxy 4 Fluoro 5 Methylbenzoic Acid

Established Synthetic Routes to 3-Ethoxy-4-fluoro-5-methylbenzoic Acid

The synthesis of a multi-substituted aromatic ring like this compound is typically achieved through a multi-step process that strategically introduces each substituent.

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of this compound suggests a convergent approach, disconnecting the molecule at key functional group positions. The final step would likely be the hydrolysis of a corresponding ester, such as a methyl or ethyl ester, which is a common protecting group for the carboxylic acid functionality. The introduction of the methyl group at the C-5 position can be envisioned via a palladium-catalyzed cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. This would involve a precursor such as a 4-bromo-3-ethoxy-5-fluorobenzoate derivative.

This key intermediate, in turn, can be derived from a more readily available starting material. The ethoxy group could be introduced via Williamson ether synthesis on a corresponding phenol (B47542). The core aromatic structure with the fluoro and bromo substituents can be assembled through electrophilic aromatic substitution reactions on a simpler benzene (B151609) derivative. This step-wise disconnection leads to commercially available and simpler precursors, forming the basis of a plausible synthetic route.

Conventional Multi-Step Synthesis Approaches

Based on the retrosynthetic analysis, a conventional multi-step synthesis can be proposed. A plausible route starts from a suitably substituted fluorophenol. The synthesis would likely proceed through the following key transformations:

Protection and Bromination: The starting phenol would first have its hydroxyl group protected, followed by regioselective bromination to install the bromine atom at the desired position.

Ethoxylation: Introduction of the ethoxy group is typically achieved through a Williamson ether synthesis, where the deprotonated phenol reacts with an ethyl halide.

Formylation or Carboxylation: The benzoic acid moiety can be introduced in several ways. One common method is the formylation of the aromatic ring followed by oxidation. Alternatively, direct carboxylation using carbon dioxide with an organometallic intermediate can be employed.

Esterification: To facilitate purification and subsequent reactions, the carboxylic acid is often converted to its methyl or ethyl ester.

Palladium-Catalyzed Methylation: The crucial carbon-carbon bond formation to introduce the methyl group at the 4-position can be accomplished using a palladium-catalyzed cross-coupling reaction. A key precursor for this step is methyl 4-bromo-3-ethoxy-5-fluorobenzoate. This bromide can be coupled with a methylating agent.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the target this compound.

A specific example of a cross-coupling reaction for the methylation step is the Suzuki coupling, which utilizes a boronic acid derivative.

Table 1: Proposed Conventional Synthesis Steps and Reagents

| Step | Transformation | Key Reagents and Conditions |

| 1 | Bromination of a substituted fluorophenol | N-Bromosuccinimide (NBS), solvent (e.g., CCl₄) |

| 2 | Ethylation of the phenol | Ethyl iodide or diethyl sulfate, base (e.g., K₂CO₃), solvent (e.g., acetone) |

| 3 | Oxidation of a precursor to a carboxylic acid | e.g., KMnO₄ or CrO₃ |

| 4 | Esterification | Methanol or ethanol, acid catalyst (e.g., H₂SO₄) |

| 5 | Suzuki Coupling (Methylation) | Methylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) |

| 6 | Ester Hydrolysis | Aqueous base (e.g., NaOH or KOH), followed by acidification |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be optimized to align with these principles.

The use of hazardous reagents and solvents in conventional multi-step syntheses is a primary concern. For instance, traditional oxidation reactions often employ stoichiometric amounts of heavy metal oxidants like chromium trioxide, which are toxic and generate significant waste. A greener alternative is the use of catalytic oxidation methods with molecular oxygen or hydrogen peroxide as the oxidant. researchgate.net These reagents are more environmentally benign, with water being the primary byproduct. youtube.com

Solvent selection is another critical factor. Many organic solvents are volatile, flammable, and toxic. The development of syntheses in greener solvents such as water, supercritical fluids, or ionic liquids is a key area of research. For example, some cross-coupling reactions can be performed in aqueous media. rsc.org Furthermore, designing the synthetic route to be more atom-economical, where a higher proportion of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. researchgate.net

Novel Synthetic Methodologies

Recent advances in organic synthesis offer more efficient and selective methods for constructing molecules like this compound.

Catalytic Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. nobelprize.org For the key methylation step in the synthesis of this compound, several catalytic systems can be employed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., methylboronic acid) with an organic halide (e.g., methyl 4-bromo-3-ethoxy-5-fluorobenzoate) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Stille Coupling: This method utilizes an organotin reagent (e.g., trimethyl(methyl)stannane) as the coupling partner. numberanalytics.comwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: In this reaction, an organozinc reagent (e.g., dimethylzinc) is coupled with the aryl halide. researchgate.netorganic-chemistry.orgmit.edunih.gov Organozinc reagents are highly reactive, often leading to high yields and tolerating a wide range of functional groups. nobelprize.orgorganic-chemistry.org

The choice of catalyst, specifically the ligand coordinated to the palladium center, is crucial for the success of these reactions, influencing reaction rates, yields, and functional group tolerance.

Table 2: Comparison of Catalytic C-C Bond Formation Methods for Methylation

| Coupling Reaction | Methylating Agent | Typical Catalyst System | Advantages | Disadvantages |

| Suzuki-Miyaura | Methylboronic acid | Pd(PPh₃)₄ / Base | Low toxicity of boron reagents, commercially available reagents | Base-sensitive functional groups may be an issue |

| Stille | Trimethyl(methyl)stannane | Pd(PPh₃)₄ | Tolerant to a wide range of functional groups | High toxicity of tin reagents |

| Negishi | Dimethylzinc | Pd(dppf)Cl₂ | High reactivity and yields | Air and moisture sensitivity of organozinc reagents |

Strategies for Introduction of Fluorine and Ethoxy Moieties

The introduction of fluorine and ethoxy groups onto the aromatic ring requires specific and often early-stage synthetic strategies.

The fluorine atom is often incorporated at the beginning of the synthesis using a fluorinated starting material. Direct fluorination of an aromatic ring can be challenging due to the high reactivity of fluorinating agents. However, methods for electrophilic fluorination have been developed. wikipedia.orglibretexts.org For instance, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classical method for introducing fluorine. Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), offer milder and more selective alternatives. The presence of a fluorine atom on the benzene ring can influence the regioselectivity of subsequent electrophilic substitution reactions due to its electron-withdrawing and ortho-, para-directing effects. nih.gov

Regioselective Functionalization Techniques

Achieving the desired 1,3,4,5-substitution pattern on the benzene ring of this compound hinges on effective regioselective functionalization. A key strategy in the synthesis of substituted fluoroaromatics is ortho-lithiation, also known as directed ortho-metalation. researchgate.net This technique leverages the ability of certain functional groups to direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate an adjacent aromatic C-H bond.

The fluorine atom is a particularly powerful directing group for ortho-lithiation. umich.eduresearchgate.net Its strong inductive electron-withdrawing effect increases the acidity of the protons at the ortho positions, facilitating their removal by the strong base. researchgate.net In a potential precursor such as 1-ethoxy-2-fluoro-4-methylbenzene, the fluorine atom at C4 would strongly direct lithiation to the C3 and C5 positions. The ethoxy group is also an ortho-directing group, while the methyl group is a weaker ortho, para-director. The synergistic directing effect of the fluoro and ethoxy groups, combined with steric considerations, can be exploited to achieve high regioselectivity. Deprotonation is expected to occur preferentially at the C5 position, which is ortho to the fluorine and unencumbered, leading to the formation of a 5-lithio intermediate that can be trapped with an electrophile to install the carboxylic acid group.

Studies on substituted fluorobenzenes have demonstrated that deprotonation almost invariably occurs at a position adjacent to the fluorine atom. epfl.ch The use of strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can further enhance the selectivity of the lithiation process. researchgate.net

Precursors and Intermediate Derivatization in this compound Synthesis

The construction of the target molecule relies on the careful selection and modification of precursor molecules. A plausible synthetic route begins with a commercially available, appropriately substituted phenol, which is then elaborated through a series of functionalization reactions.

A logical starting point for the synthesis is 4-fluoro-3-methylphenol (B1301873) . sigmaaldrich.comnih.gov This precursor contains the required fluoro and methyl groups in the correct relative positions (meta to each other). It is commercially available and its physical properties are well-documented. sigmaaldrich.com

Table 1: Physical and Chemical Properties of 4-Fluoro-3-methylphenol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 452-70-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₇FO | sigmaaldrich.com |

| Molecular Weight | 126.13 g/mol | sigmaaldrich.com |

| Melting Point | 31-35 °C | sigmaaldrich.com |

| Boiling Point | 174-179 °C | sigmaaldrich.com |

| Density | 1.134 g/mL at 25 °C | sigmaaldrich.com |

The first step in its functionalization is the conversion of the phenolic hydroxyl group into an alkoxide. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with a moderately strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding sodium or potassium phenoxide salt. gordon.edu This phenoxide is a potent nucleophile, poised for the subsequent alkylation step.

With the phenoxide intermediate in hand, the ethoxy group is introduced via the Williamson ether synthesis . wikipedia.org This classic Sₙ2 reaction involves the nucleophilic attack of the phenoxide on an ethyl halide, such as ethyl bromide or ethyl iodide, or another suitable ethylating agent with a good leaving group (e.g., diethyl sulfate). wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 mechanism. The result of this step is the formation of 1-ethoxy-2-fluoro-4-methylbenzene , the key ether intermediate. nih.gov For an efficient Williamson ether synthesis, primary alkyl halides are preferred as they minimize the competing elimination reaction. masterorganicchemistry.com

Table 2: General Conditions for Williamson Ether Synthesis

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Substrate | Phenol (e.g., 4-fluoro-3-methylphenol) | Source of the aryl ether component | gordon.edu |

| Base | NaOH, K₂CO₃, NaH | Deprotonates the phenol to form the nucleophilic alkoxide | masterorganicchemistry.com |

| Alkylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate | Provides the ethyl group for the ether | wikipedia.org |

| Solvent | DMF, Acetone, Acetonitrile (B52724) | Polar aprotic solvent to facilitate Sₙ2 reaction | francis-press.com |

| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate | gordon.edu |

The final key step is the introduction of the carboxyl group (-COOH) at the C5 position of the 1-ethoxy-2-fluoro-4-methylbenzene intermediate to yield the target benzoic acid. A highly effective and common method for this transformation is the carboxylation of an organometallic intermediate . ntu.edu.sg

This two-step process first involves the conversion of a halogenated derivative of the ether intermediate into a Grignard reagent or an organolithium species. libretexts.org For instance, if the ether intermediate were to be regioselectively brominated at the C5 position, the resulting aryl bromide could be treated with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. libretexts.org

Alternatively, and perhaps more directly, the ortho-lithiation technique described in section 2.2.3 can be employed. Treatment of 1-ethoxy-2-fluoro-4-methylbenzene with a strong base like n-butyllithium would generate the 5-lithio intermediate.

Once the organometallic species (either Grignard or organolithium) is formed, it is reacted with an electrophile, carbon dioxide (CO₂), typically in its solid form (dry ice). masterorganicchemistry.comjove.com The nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of CO₂, forming a magnesium or lithium carboxylate salt. ntu.edu.sgyoutube.com A subsequent acidic workup (e.g., with aqueous HCl) protonates the carboxylate salt to yield the final this compound. ntu.edu.sg

Table 3: General Conditions for Carboxylation via Grignard Reagent

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Grignard Formation | Aryl Halide, Mg(0), Anhydrous Ether (THF, Et₂O) | Formation of the nucleophilic organomagnesium halide | libretexts.org |

| 2. Carboxylation | CO₂ (solid, "dry ice"), Anhydrous conditions | Nucleophilic attack on CO₂ to form a magnesium carboxylate salt | masterorganicchemistry.comjove.com |

| 3. Acidic Workup | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | Protonation of the carboxylate salt to yield the final carboxylic acid | ntu.edu.sg |

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges related to safety, cost, efficiency, and environmental impact.

Reagent Handling and Safety: The use of highly reactive and hazardous reagents is a primary concern. Organolithium reagents like n-butyllithium are pyrophoric (ignite spontaneously in air), requiring strict anhydrous and inert atmosphere (nitrogen or argon) conditions. psu.edu The handling of large quantities of these materials necessitates specialized equipment and protocols. Similarly, the formation of Grignard reagents involves reactive magnesium metal and flammable ether solvents, posing fire and explosion risks. libretexts.org

Cryogenic Conditions: Many organometallic reactions, particularly directed ortho-lithiations, require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. psu.edu Maintaining such low temperatures for large-scale reactors is energy-intensive and costly, requiring significant engineering infrastructure.

Raw Material Cost and Availability: The cost and reliable sourcing of starting materials like 4-fluoro-3-methylphenol and specialized reagents are critical for economic viability. Industrial methods often favor commodity chemicals. For instance, the commercial production of benzoic acid itself often starts from the liquid-phase air oxidation of toluene, a much cheaper feedstock. chemicalbook.comsnowhitechem.comjustlonghealth.com

Chemical Reactivity and Derivatization Studies of 3 Ethoxy 4 Fluoro 5 Methylbenzoic Acid

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily undergoing conversion into a variety of derivatives such as esters, amides, alcohols, aldehydes, and acyl halides.

Esterification and Amidation Reactions

Esterification of 3-ethoxy-4-fluoro-5-methylbenzoic acid can be achieved through several standard protocols. The most direct method is the Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is typically driven towards the product by removing water or using an excess of the alcohol.

Amidation requires activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form an active intermediate, which is then readily attacked by an amine to furnish the corresponding amide.

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-ethoxy-4-fluoro-5-methylbenzoate |

| Esterification | Ethanol (CH₃CH₂OH), H₂SO₄ (cat.) | Ethyl 3-ethoxy-4-fluoro-5-methylbenzoate |

| Amidation | Ammonia (NH₃), EDC, HOBt | 3-Ethoxy-4-fluoro-5-methylbenzamide |

| Amidation | Aniline (C₆H₅NH₂), DCC | N-Phenyl-3-ethoxy-4-fluoro-5-methylbenzamide |

Reduction to Alcohols and Aldehydes

The carboxylic acid functional group can be fully reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily converting this compound into (3-ethoxy-4-fluoro-5-methylphenyl)methanol. commonorganicchemistry.comlibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), also offer a selective method for reducing carboxylic acids, often in the presence of other reducible functional groups like esters. harvard.edu

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation that typically requires a multi-step approach. A common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder or more controlled reducing agent. For instance, an acyl chloride can be subjected to a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) to yield the corresponding aldehyde. harvard.edu

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Target Product | Reagent(s) | Reaction Name/Type |

|---|---|---|

| Primary Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | Hydride Reduction |

| Primary Alcohol | BH₃·THF | Borane Reduction |

| Aldehyde | 1. SOCl₂; 2. H₂, Pd/BaSO₄, Quinoline | Rosenmund Reduction |

Formation of Acyl Halides and Anhydrides

This compound can be readily converted into its corresponding acyl chloride, a highly reactive intermediate valuable for synthesis. The most common method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). google.com Oxalyl chloride is another effective reagent for this transformation. The resulting 3-ethoxy-4-fluoro-5-methylbenzoyl chloride is a versatile precursor for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions.

Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, an unsymmetrical anhydride (B1165640) can be formed by reacting the acyl chloride with the carboxylate salt of another carboxylic acid.

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring dictate the regioselectivity of further substitution reactions. The ethoxy and methyl groups are activating ortho-, para-directors, while the fluorine is a deactivating ortho-, para-director. The carboxylic acid is a deactivating meta-director.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the existing substituents guide the incoming electrophile. youtube.com The available positions for substitution on the this compound ring are C-2 and C-6. The powerful activating, ortho-directing effect of the C-3 ethoxy group, reinforced by the C-5 methyl group, strongly directs incoming electrophiles to these positions. The deactivating carboxylic acid group also directs meta to itself, to positions C-2 and C-6. Therefore, electrophilic attack is predicted to occur at the C-2 and C-6 positions, with the potential for steric hindrance from the adjacent groups to influence the product distribution.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Ethoxy-4-fluoro-2-nitro-5-methylbenzoic acid and 5-Ethoxy-4-fluoro-2-nitro-3-methylbenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-ethoxy-4-fluoro-5-methylbenzoic acid and 2-Bromo-5-ethoxy-4-fluoro-3-methylbenzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-3-ethoxy-4-fluoro-5-methylbenzoic acid and 2-Acetyl-5-ethoxy-4-fluoro-3-methylbenzoic acid |

Nucleophilic Aromatic Substitution with Fluorine Displacement

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl fluorides, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. masterorganicchemistry.comyoutube.com In this compound, the fluorine atom at C-4 is para to the electron-withdrawing carboxylic acid group. This para relationship strongly activates the fluorine for displacement by a nucleophile. youtube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

While the electron-donating ethoxy and methyl groups at the meta positions (C-3 and C-5) are deactivating for this reaction, the powerful activating effect of the para-carboxyl group is generally sufficient to enable the substitution. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the fluoride (B91410) ion to yield a variety of 4-substituted derivatives. This pathway provides a valuable method for introducing diverse functionalities at the C-4 position. researchgate.netnih.gov

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Ethoxy-4-methoxy-5-methylbenzoic acid |

| Amine | Pyrrolidine | 3-Ethoxy-4-(pyrrolidin-1-yl)-5-methylbenzoic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Ethoxy-5-methyl-4-(phenylthio)benzoic acid |

Modification of the Ethoxy Group

The ethoxy group in this compound can be cleaved to yield the corresponding phenol (B47542). This reaction is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.cayoutube.comlibretexts.orglibretexts.org The reaction proceeds via an SN2 mechanism where the ether oxygen is first protonated by the strong acid, forming a good leaving group. The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered ethyl group, leading to the formation of 4-fluoro-3-hydroxy-5-methylbenzoic acid and ethyl halide. ucalgary.calibretexts.org Due to the stability of the aromatic ring, cleavage of the aryl-oxygen bond does not occur.

The resulting 4-fluoro-3-hydroxy-5-methylbenzoic acid can then serve as a precursor for the introduction of other alkoxy moieties. Through a Williamson ether synthesis, the phenolic hydroxyl group can be deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide, which is then reacted with various alkyl halides to introduce different alkoxy groups. chemicalbook.comdoubtnut.com This allows for the synthesis of a diverse range of analogs with varying steric and electronic properties at the 3-position.

| Alkylating Agent | Product |

| Methyl iodide | 4-Fluoro-3-methoxy-5-methylbenzoic acid |

| Propyl bromide | 4-Fluoro-5-methyl-3-propoxybenzoic acid |

| Benzyl (B1604629) chloride | 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid |

Functionalization of the ethyl chain of the ethoxy group offers another avenue for derivatization. The carbon atom alpha to the ether oxygen (the benzylic-like position) is activated towards certain reactions. For instance, α-halogenation of the ethyl group can be achieved under specific conditions. While direct examples on this compound are not prevalent in the literature, analogous reactions on similar aryl ethyl ethers suggest that this transformation is feasible. This could potentially be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, though care must be taken to avoid competing benzylic halogenation of the methyl group.

Derivatization at the Methyl Group

The methyl group at the C5 position is a site amenable to radical functionalization. A common and effective method for this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. researchgate.netacs.orgvedantu.comucalgary.ca This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. ucalgary.ca This radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to afford the brominated product, 3-ethoxy-5-(bromomethyl)-4-fluorobenzoic acid. vedantu.comnumberanalytics.com The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

| Reagent | Product of Radical Reaction |

| N-Bromosuccinimide (NBS), AIBN | 3-Ethoxy-5-(bromomethyl)-4-fluorobenzoic acid |

| N-Chlorosuccinimide (NCS), AIBN | 5-(Chloromethyl)-3-ethoxy-4-fluorobenzoic acid |

The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic or basic conditions. masterorganicchemistry.comlumenlearning.comlibretexts.org This reaction transforms the methyl group into a carboxyl group, yielding 5-ethoxy-4-fluoro-isophthalic acid. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can potentially oxidize the methyl group to an aldehyde. researchgate.net

Benzylic halogenation can also be achieved directly using elemental halogens (Cl₂ or Br₂) under free-radical conditions (e.g., UV light). ucalgary.canumberanalytics.com This provides an alternative route to the benzylic halides described in the previous section.

| Reagent/Condition | Product of Benzylic Modification |

| KMnO₄, H₂SO₄, heat | 5-Ethoxy-4-fluoro-isophthalic acid |

| Br₂, UV light | 3-Ethoxy-5-(bromomethyl)-4-fluorobenzoic acid |

| PCC | 3-Ethoxy-4-fluoro-5-formylbenzoic acid |

Spectroscopic and Structural Elucidation Techniques for 3 Ethoxy 4 Fluoro 5 Methylbenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. For 3-Ethoxy-4-fluoro-5-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques is employed for a thorough analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic pattern of an ethyl group. The methyl group attached to the aromatic ring would appear as a singlet. The two aromatic protons, being in different chemical environments, would likely appear as doublets, with their coupling influenced by the adjacent fluorine atom. The acidic proton of the carboxylic acid group would typically be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (around 165-175 ppm). youtube.com The aromatic carbons would appear in the range of 110-160 ppm, with their specific shifts influenced by the attached substituents (ethoxy, fluoro, methyl, and carboxylic acid groups). The carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 7.8 (2H, m) | - |

| -COOH | 10.0 - 13.0 (1H, br s) | - |

| -O-CH₂-CH₃ | 4.0 - 4.2 (2H, q) | 63 - 65 |

| -O-CH₂-CH₃ | 1.3 - 1.5 (3H, t) | 14 - 16 |

| Aromatic-CH₃ | 2.2 - 2.4 (3H, s) | 15 - 20 |

| Aromatic C-COOH | - | 125 - 130 |

| Aromatic C-O | - | 145 - 150 |

| Aromatic C-F | - | 155 - 160 (d, ¹JCF) |

| Aromatic C-CH₃ | - | 120 - 125 |

| Aromatic C-H | - | 115 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'm' multiplet, and 'br' broad.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable technique. ¹⁹F NMR is a sensitive method that provides specific information about the chemical environment of the fluorine atom. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment created by the adjacent ethoxy and carboxylic acid groups. Furthermore, this signal would likely be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the substitution pattern on the benzene (B151609) ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete molecular structure. science.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also show correlations between the aromatic protons, helping to assign their positions relative to each other. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. youtube.com This is instrumental in assigning the ¹³C signals for all protonated carbons, such as those in the ethoxy and methyl groups, as well as the aromatic CH groups. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. youtube.com This is particularly powerful for identifying the quaternary (non-protonated) carbons. For instance, correlations would be expected from the aromatic protons to the carbonyl carbon, the carbon bearing the fluorine, and the carbon bearing the ethoxy group. The protons of the methyl group would show a correlation to the aromatic carbon they are attached to. researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals spatial relationships between protons that are close in space, even if they are not directly bonded. science.gov In the case of this compound, NOESY could show correlations between the protons of the ethoxy group and the adjacent aromatic proton, as well as between the methyl group protons and its neighboring aromatic proton, further solidifying the structural assignment. researchgate.netresearchgate.net

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | -O-CH₂-CH₃ with -O-CH₂-CH₃ | Confirms ethoxy group connectivity. |

| Aromatic-H with Aromatic-H | Establishes proximity of aromatic protons. | |

| HSQC | Aromatic-H with Aromatic C-H | Assigns protonated aromatic carbons. |

| -O-CH₂- with its C | Assigns methylene carbon. | |

| -CH₃ (ethoxy) with its C | Assigns methyl carbon of ethoxy group. | |

| Aromatic-CH₃ with its C | Assigns methyl carbon on the ring. | |

| HMBC | Aromatic-H to C=O | Confirms position of carboxylic acid. |

| Aromatic-H to C-F | Confirms position of fluorine. | |

| -O-CH₂- to Aromatic C-O | Confirms attachment of ethoxy group. | |

| Aromatic-CH₃ to Aromatic C-CH₃ | Confirms attachment of methyl group. | |

| NOESY | -O-CH₂- with adjacent Aromatic-H | Confirms spatial proximity. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. nih.govjeolusa.com For this compound (C₁₀H₁₁FO₃), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Table 3: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 11 | 1.007825 | 11.086075 |

| Fluorine (F) | 1 | 18.998403 | 18.998403 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total (C₁₀H₁₁FO₃) | | | 198.069223 |

An experimental HRMS value matching this theoretical mass would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and then fragmenting it to observe the resulting product ions. This technique is invaluable for structural elucidation by revealing the fragmentation pathways of a molecule.

For this compound, common fragmentation patterns in an electron ionization (EI) or electrospray ionization (ESI) source would involve the loss of small, stable molecules or radicals. nih.gov For instance, the loss of the ethoxy group (-•OCH₂CH₃) or a molecule of ethylene (B1197577) (C₂H₄) from the ethoxy group is a likely fragmentation pathway. Another expected fragmentation is the loss of a water molecule (-H₂O) or a carboxyl group (-•COOH). The resulting fragment ions can be analyzed to piece together the structure of the original molecule.

Table 4: Plausible Mass Spectrometry Fragments for this compound (Molecular Ion [M]⁺• at m/z 198)

| m/z of Fragment | Proposed Lost Neutral/Radical | Proposed Fragment Structure |

|---|---|---|

| 183 | •CH₃ | [M - CH₃]⁺ |

| 170 | C₂H₄ | [M - C₂H₄]⁺ |

| 153 | •COOH | [M - COOH]⁺ |

| 153 | •OC₂H₅ | [M - OC₂H₅]⁺ |

The analysis of these fragments provides a fingerprint of the molecule and corroborates the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. While direct spectroscopic data for "this compound" is not extensively published, the expected vibrational modes can be accurately predicted based on the analysis of structurally similar compounds, such as substituted benzoic acids.

Key Functional Group Vibrations:

Carboxylic Acid (-COOH): This group gives rise to several characteristic and strong absorption bands in the IR spectrum. The O-H stretch is typically observed as a very broad band in the 2500-3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration produces a sharp, intense peak, generally found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids that form dimers.

Ethoxy Group (-O-CH₂-CH₃): The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are expected to appear in the 1260-1000 cm⁻¹ region. Additionally, the various C-H stretching and bending modes of the ethyl group will be present in the 2980-2850 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively.

Aromatic Ring: The benzene ring itself has several characteristic vibrations. C-H stretching modes are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known to produce a strong and characteristic absorption in the IR spectrum, typically in the 1300-1000 cm⁻¹ range. The exact position can be influenced by the electronic environment of the aromatic ring.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=O stretch are typically strong and well-defined. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretching | 1680-1710 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretching | 1450-1600 | Medium to Weak |

| Ethoxy (C-O-C) | Asymmetric/Symmetric Stretch | 1000-1260 | Strong |

| Aryl Fluoride (B91410) (C-F) | Stretching | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a crystal structure for "this compound" is not publicly available, analysis of closely related structures, such as 3-Fluoro-4-methylbenzoic acid, provides significant insight into its likely solid-state conformation. acs.org

It is well-documented that benzoic acids tend to crystallize as centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. acs.org This dimerization is a dominant feature and is highly anticipated for "this compound". The crystal structure of 3-Fluoro-4-methylbenzoic acid confirms this, showing a nearly planar molecule where pairs are linked into dimers around a center of inversion. acs.org

| Parameter | Value for 3-Fluoro-4-methylbenzoic Acid acs.org | Expected Implication for Target Compound |

|---|---|---|

| Crystal System | Monoclinic | Dependent on overall packing |

| Space Group | P2₁/c | Likely centrosymmetric |

| Key Interaction | O-H···O Hydrogen-bonded dimer | Highly probable to be the primary supramolecular synthon |

| Molecular Conformation | Nearly Planar | Planarity likely maintained, with ethoxy group orientation influencing packing |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, primarily circular dichroism (CD), is a specialized technique used to study chiral molecules—those that are non-superimposable on their mirror images. This technique measures the differential absorption of left- and right-circularly polarized light.

"this compound" itself is an achiral molecule and therefore does not exhibit a CD spectrum. For chiroptical spectroscopy to be applicable, a chiral center or element of chirality would need to be introduced into its derivatives. Based on available scientific literature, there are no reported syntheses or studies of chiral derivatives of "this compound." Consequently, the application of chiroptical spectroscopy to this specific compound family is not currently documented.

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the availability of advanced computational methods for molecular analysis, specific research detailing the electronic structure, conformational landscape, and quantitative structure-property relationships of this particular molecule is not present in publicly accessible records. This indicates that the compound represents a largely unexplored area within computational chemistry.

While the fundamental principles of computational analysis are well-established and routinely applied to a wide array of molecules, the specific application of these techniques to this compound has not been documented in published research. General studies on substituted benzoic acids suggest that its properties would be influenced by the interplay of its ethoxy, fluoro, and methyl substituents, but without dedicated studies, any discussion remains speculative.

Computational Chemistry and Theoretical Studies: an Overview of Methodologies

Quantitative Structure-Property Relationships (QSPR)

Prediction of Physicochemical Parameters Relevant to Research Applications

Below is a table of computed physicochemical properties for similar benzoic acid derivatives, which can serve as a reference for estimating the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 1.9 | 37.3 |

| 3-Fluoro-5-iodo-4-methylbenzoic acid | C₈H₆FIO₂ | 280.03 | 2.6 | 37.3 |

Data sourced from PubChem. nih.govnih.gov

These parameters, such as the logarithm of the partition coefficient (XLogP3) and the polar surface area (PSA), are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, such as implicit and explicit solvent models, are used to study these effects. While no specific studies on the solvent effects on this compound were identified, research on similar molecules, like 3-Fluoro-4-methylbenzoic acid, has shown that intermolecular interactions, such as hydrogen bonding, play a significant role in their crystal structures. researchgate.net For example, in the crystal structure of 3-Fluoro-4-methylbenzoic acid, pairs of molecules are linked by O-H···O hydrogen bonds to form dimers. researchgate.net Such interactions are sensitive to the polarity and hydrogen-bonding capabilities of the solvent. Computational studies on this class of compounds would likely involve simulating their behavior in various solvents to predict changes in conformation, electronic structure, and reactivity.

Molecular Docking and Ligand-Protein Interactions (for potential derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its protein target.

For derivatives of this compound, virtual screening would be a powerful tool to identify potential biological targets. This process involves computationally screening large libraries of compounds against a protein target to identify those that are most likely to bind. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a common approach. nih.govresearchgate.netbenthamdirect.com This methodology has been successfully applied to identify new inhibitors for various targets using benzoic acid derivatives as a scaffold. nih.govresearchgate.netbenthamdirect.com For instance, a study on new benzoic acid derivatives as potential inhibitors of Trypanosoma cruzi trans-sialidase utilized a structure-based virtual screening of the ZINC15 database. nih.govresearchgate.netbenthamdirect.com

Once a potential binding pose is identified through docking, a detailed analysis of the interactions between the ligand and the protein's binding site is performed. This analysis helps in understanding the basis of molecular recognition and in optimizing the ligand's structure to improve binding affinity and selectivity. Common interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. niscpr.res.innih.gov For example, in a molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease, the binding affinity and interactions with amino acid residues in the active site were predicted and compared to a known inhibitor. nih.gov The analysis of these interactions provides crucial information for the rational design of more potent derivatives.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly quantum chemistry calculations, can be employed to elucidate the mechanisms of chemical reactions. These studies can provide detailed information about the transition states, intermediates, and energy barriers of a reaction, which is often difficult to obtain through experimental methods alone. While no specific computational studies on the reaction mechanisms involving the synthesis or reactions of this compound were found in the reviewed literature, such studies would be valuable for optimizing synthetic routes and understanding its chemical reactivity.

Applications in Materials Science and Other Chemical Fields

Incorporation into Polymer Architectures

The presence of a reactive carboxylic acid group allows 3-Ethoxy-4-fluoro-5-methylbenzoic acid to be integrated into polymeric structures through various mechanisms.

The carboxylic acid functionality of this compound enables it to act as a monomer in step-growth polymerization reactions. It can react with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the fluorinated, ethoxylated, and methylated phenyl ring into the polymer backbone would be expected to impart specific properties to the resulting material, such as thermal stability, hydrophobicity, and altered solubility.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyester | Diol (e.g., Ethylene (B1197577) Glycol) | Ester | Increased thermal stability, altered refractive index |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Enhanced mechanical strength, modified chemical resistance |

While less common for monofunctional carboxylic acids, derivatives of this compound could be synthesized to act as cross-linking agents. For instance, conversion of the carboxylic acid to a more reactive species, or the introduction of a second reactive group onto the aromatic ring, would allow it to form bridges between polymer chains, thereby creating a more rigid and robust polymer network.

Ligand Design for Metal Coordination Chemistry

The carboxylate group of this compound can act as a binding site for metal ions, making the compound a suitable ligand for the synthesis of coordination complexes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound can coordinate to metal centers to form such extended networks. The fluorine and ethoxy substituents on the ligand would line the pores of the resulting MOF, influencing its properties such as gas sorption selectivity and catalytic activity. The design of MOFs often relies on the geometry and functionality of the organic linker. While there are numerous examples of fluorinated benzoic acids used in MOF synthesis, specific studies on this compound are not yet prevalent in the literature. nih.govrsc.orgresearchgate.net

Metal complexes incorporating this compound as a ligand could exhibit catalytic activity. The electronic properties of the ligand, modulated by the electron-withdrawing fluorine atom and electron-donating ethoxy and methyl groups, can influence the reactivity of the metal center. Such complexes could potentially be used in a variety of catalytic transformations, although specific examples involving this particular ligand are not widely reported.

Use in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound provide multiple points for such interactions. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers or larger aggregates. researchgate.net Additionally, the fluorinated aromatic ring can participate in π-π stacking and other non-covalent interactions, which are crucial for the self-assembly of complex supramolecular structures. researchgate.net

Table 2: Potential Supramolecular Interactions of this compound

| Interacting Group | Type of Interaction | Potential Supramolecular Structure |

| Carboxylic Acid | Hydrogen Bonding | Dimers, chains, sheets |

| Aromatic Ring | π-π Stacking | Stacked columnar arrays |

| Fluorine Atom | Halogen Bonding, Dipole-Dipole | Directional self-assembly |

Self-Assembly of Hydrogen-Bonded Architectures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. For this compound, the primary driver for self-assembly is the carboxylic acid moiety, which is a robust functional group for forming strong hydrogen bonds.

Substituted benzoic acids predominantly form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This is a highly predictable and stable supramolecular synthon. In the case of this compound, it is expected that the carboxylic acid groups of two molecules will interact to form a classic dimer motif.

Research on other substituted benzoic acids has shown that the interplay of strong O-H···O hydrogen bonds with weaker interactions can lead to diverse and complex architectures, including one-dimensional tapes, two-dimensional sheets, and even helical assemblies. acs.org For instance, the presence of bulky substituents can sometimes preclude the formation of the typical dimer and favor a catemer motif, where molecules are linked in a chain. acs.org The specific substitution pattern of this compound will dictate the energetic balance between these different possible interaction modes, and thus the final self-assembled architecture. The fluorination of molecules has also been shown to influence self-assembly, in some cases preventing homomolecular assembly while promoting the formation of bimolecular networks. rsc.org

The table below summarizes the key functional groups of this compound and their likely roles in the self-assembly of hydrogen-bonded architectures.

| Functional Group | Potential Role in Self-Assembly | Type of Interaction |

| Carboxylic Acid | Primary recognition site for dimerization | Strong O-H···O Hydrogen Bond |

| Fluoro Group | Directional control of crystal packing | Weak C-H···F Hydrogen Bonds, Halogen Bonds |

| Ethoxy Group | Steric influence and hydrophobic interactions | Van der Waals Forces |

| Methyl Group | Steric influence and hydrophobic interactions | Van der Waals Forces |

Crystal Engineering and Cocrystal Formation

Crystal engineering is the design and synthesis of crystalline solids with specific functionalities. iupac.org This field relies on an understanding of intermolecular interactions to control the way molecules pack in the solid state. This compound can be considered a versatile building block in crystal engineering due to its array of functional groups capable of forming a variety of intermolecular interactions.

The primary goal in the crystal engineering of this molecule would be to utilize the predictable hydrogen-bonding of the carboxylic acid group, while leveraging the more subtle interactions of the fluoro, ethoxy, and methyl substituents to guide the formation of a desired crystal lattice. For example, by carefully selecting solvents or crystallization conditions, it might be possible to favor certain polymorphs—different crystal structures of the same compound—with distinct physical properties. Studies on ortho-chloro and ortho-methylbenzoic acids have demonstrated that even small changes in substituents can lead to different packing arrangements of hydrogen-bonded ribbons, highlighting the sensitivity of crystal structures to substituent effects. rsc.org

Cocrystal Formation

A significant area of crystal engineering is the formation of cocrystals, which are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. lookchem.com this compound is an excellent candidate for forming cocrystals with a variety of other molecules, known as coformers.

The formation of a cocrystal versus a salt is generally guided by the difference in the pKa values (ΔpKa) of the acid and the coformer, which is often a base. rsc.orgresearchgate.net A small ΔpKa (typically less than 1) favors the formation of a cocrystal, where the proton remains on the carboxylic acid. A large ΔpKa (typically greater than 4) favors salt formation, involving proton transfer from the acid to the base. rsc.orgresearchgate.net The region in between is often an "uncertainty" zone where either outcome is possible. rsc.orgresearchgate.net

The acidity of this compound will be influenced by its substituents. The fluorine atom, being electron-withdrawing, will increase the acidity of the carboxylic acid compared to benzoic acid itself. Conversely, the ethoxy and methyl groups are electron-donating, which would tend to decrease the acidity. The final pKa will be a result of the combined electronic effects of these groups. The "ortho effect" observed in 2-methylbenzoic acid, where the ortho-substituent can increase acidity by forcing the carboxyl group out of the plane of the ring, might also be a factor to consider, although the substituents in the target molecule are not in the ortho position. wordpress.com

By selecting coformers with appropriate pKa values, a range of cocrystals of this compound could be designed. Potential coformers could include pyridines, amides, and other carboxylic acids, which can form robust hydrogen-bonded synthons with the benzoic acid derivative. The table below provides a hypothetical screening for cocrystal formation with various types of coformers.

| Coformer Type | Example Coformer | Expected Primary Interaction | Likelihood of Cocrystal Formation |

| Pyridine | Isonicotinamide | O-H···N (acid-pyridine) | High, dependent on pKa |

| Amide | Benzamide | O-H···O (acid-amide) | High |

| Carboxylic Acid | Adipic Acid | O-H···O (acid-acid) | Moderate, potential for competing dimers |

| Amino Acid | Glycine | O-H···O and N-H···O | High, potential for salt formation |

The formation of cocrystals can significantly alter the physicochemical properties of the parent compound, including solubility, melting point, and stability, which is of particular importance in the pharmaceutical and agrochemical industries. veranova.com The specific substituents on this compound provide additional sites for secondary interactions that can stabilize the cocrystal lattice.

Analytical Methods for Research and Development of 3 Ethoxy 4 Fluoro 5 Methylbenzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the analysis of 3-ethoxy-4-fluoro-5-methylbenzoic acid, offering high-resolution separation of the main component from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound due to its sensitivity, specificity, and adaptability. ekb.eg A reverse-phase HPLC method is typically developed for this purpose.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification. A typical starting point would involve a C18 stationary phase, which is effective for retaining and separating a wide range of organic molecules. sielc.comhelixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comusda.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. ekb.egusda.gov

UV detection is commonly used, with the wavelength set at or near the absorption maximum of this compound to maximize sensitivity. usda.govresearchgate.net The method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is generally not suitable for the direct analysis of carboxylic acids like this compound due to their low volatility and tendency to adsorb onto the column. However, GC can be employed for the analysis of volatile impurities or after derivatization of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. researchgate.netnih.govresearchgate.net

Derivatization is a key step and can be achieved using various reagents, for instance, by reaction with BF₃-methanol to form the methyl ester. nih.govresearchgate.net The resulting volatile derivative can then be analyzed on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and quantification. GC-MS is particularly powerful as it provides structural information about the separated components, aiding in impurity identification. researchgate.netuzh.ch

Table 2: Hypothetical GC-MS Conditions for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-400 amu |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgu-tokyo.ac.jp By spotting the reaction mixture on a TLC plate alongside the starting materials and a co-spot, the consumption of reactants and the formation of the product can be visualized over time. libretexts.orgyoutube.com

For a carboxylic acid, a silica (B1680970) gel plate is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is optimized to achieve good separation between the starting materials, intermediates, and the final product. Adding a small amount of acetic or formic acid to the eluent can improve the spot shape of carboxylic acids by suppressing their ionization. reddit.com Visualization is often achieved under UV light, as the aromatic ring of the compound will absorb UV radiation. libretexts.org

Titrimetric Methods for Carboxylic Acid Content Determination

Titrimetry provides a classic and accurate method for determining the total carboxylic acid content and thereby the assay of this compound. uobasrah.edu.iq This is an absolute method that does not require a reference standard of the compound itself, but a standardized titrant.

The method involves dissolving a precisely weighed amount of the sample in a suitable solvent, such as aqueous ethanol, and titrating with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). uobasrah.edu.iqnist.gov The endpoint of the titration can be determined using a colorimetric indicator (like phenolphthalein, which changes from colorless to pink at the equivalence point) or potentiometrically by monitoring the pH change with a pH meter. The potentiometric method is generally more precise and is preferred for colored or turbid solutions. The assay is calculated based on the volume of titrant consumed, its concentration, and the molecular weight of the benzoic acid derivative.

Spectrophotometric Quantification Methods (UV-Vis if chromophoric)

UV-Visible spectrophotometry can be used for the quantification of this compound, as its aromatic structure with the carboxylic acid and ethoxy substituents makes it a chromophoric molecule that absorbs UV radiation. researchgate.netrsc.orgresearchgate.net

To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The λmax for substituted benzoic acids is typically in the UV region, often between 230 and 280 nm. researchgate.netrsc.org The absorbance of a sample solution of unknown concentration is then measured, and its concentration is determined by interpolation from the calibration curve, following Beer-Lambert's law. This method is simple and rapid but may be less specific than chromatography if absorbing impurities are present.

Impurity Profiling and Degradation Studies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ajprd.com These impurities can arise from the synthesis process (starting materials, by-products, intermediates) or from degradation of the compound over time. ajprd.comresearchgate.net

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products. researchgate.netnih.gov This involves subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis. nih.govtaylorandfrancis.com The resulting degradation products are then separated and identified, often using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS). ekb.eg

Potential impurities in this compound could include related benzoic acid derivatives from the synthetic route, such as incompletely reacted starting materials or by-products from side reactions. Degradation products could arise from, for example, hydrolysis of the ethoxy group to a hydroxyl group under acidic or basic conditions, or decarboxylation at elevated temperatures.

Table 3: Potential Impurities and Degradation Products of this compound

| Compound Name | Structure | Origin |

| 3-Hydroxy-4-fluoro-5-methylbenzoic acid | Degradation (Hydrolysis) | |

| Precursor A (e.g., 3-Amino-4-fluoro-5-methylbenzoic acid) | Synthesis-related | |

| By-product B (e.g., from incomplete fluorination) | Synthesis-related |

Environmental and Sustainable Chemistry Considerations if Applicable for Its Class

Biodegradation Studies of Related Benzoic Acid Derivatives

The persistence of fluorinated organic compounds in the environment is a significant concern. Studies on the biodegradation of analogous compounds can infer the likely environmental fate of 3-Ethoxy-4-fluoro-5-methylbenzoic acid.

Research on monofluorobenzoates has shown that their biodegradability is influenced by the position of the fluorine atom. For instance, Pseudomonas sp. B13 has been observed to cometabolize monofluorobenzoates, with 4-fluorobenzoate being fully degraded after a period of adaptation nih.govasm.org. The proposed degradation pathway for fluorobenzoates involves the formation of fluorocatechols. However, the ring cleavage of 3-fluorocatechol has been identified as a critical and potentially rate-limiting step in the degradation of 3-fluorobenzoate nih.govasm.org. A dead-end metabolite, 2-fluoro-cis,cis-muconic acid, is formed from the metabolism of 2- and 3-fluorobenzoate nih.govasm.org. The initial dioxygenation step in the cometabolism of 2-fluorobenzoate leads to the elimination of the fluoride (B91410) ion nih.govasm.org.

Furthermore, studies on other fluorinated aromatic compounds have demonstrated the potential for microbial degradation. For example, Sphingomonas sp. HB-1 has been shown to biodegrade 3-fluorobenzoic acid researchgate.net. The breakdown of complex fluorinated molecules, such as certain fluorinated drugs, can also occur through microbial action, often initiated by hydrolysis researchgate.net. The biodegradation of persistent compounds like perfluorooctanoic acid (PFOA) by pure strains of Pseudomonas aeruginosa and Pseudomonas putida further highlights the potential for microbial systems to break down carbon-fluorine bonds, although this can be a slow process mdpi.com.

These findings suggest that the biodegradation of this compound would likely depend on the enzymatic capabilities of soil and water microorganisms to attack the aromatic ring and cleave the ether and carbon-fluorine bonds. The presence of the ethoxy and methyl groups may also influence the rate and pathway of degradation.

Eco-toxicity Assessments of Derivatives in Aquatic and Terrestrial Systems

GHS hazard classifications for similar compounds highlight potential environmental risks. For example, 4-fluorobenzoic acid is classified as harmful if swallowed and causes serious eye damage nih.gov. 3-Fluorobenzoic acid is noted to cause skin irritation and may cause respiratory irritation nih.gov. Another related compound, 3-Fluoro-5-iodo-4-methylbenzoic acid, is also classified as causing skin and serious eye irritation, as well as respiratory irritation nih.gov. While these classifications primarily relate to human health, they indicate the general reactivity and potential for biological effects of this class of compounds.